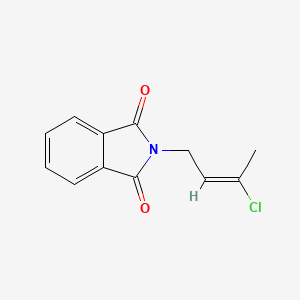
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione, also known as CC-1065 analog, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of DNA alkylating agents, which means that it can bind to DNA and cause damage to cancer cells.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog involves its ability to bind to the minor groove of DNA. This binding causes damage to the DNA, which leads to the activation of cell death pathways. The compound has been shown to cause DNA crosslinking, which prevents the cancer cells from dividing and growing.
Biochemical and physiological effects:
This compound analog has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a type of programmed cell death. It has also been shown to inhibit DNA synthesis and repair, which prevents the cancer cells from dividing and growing. In addition, this compound analog has been shown to have anti-angiogenic effects, which means that it can prevent the growth of blood vessels that supply nutrients to the cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog has several advantages for lab experiments. It has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying cancer biology. In addition, the compound has been extensively studied, which means that there is a large body of literature available on its properties and applications. However, there are also some limitations to using this compound analog in lab experiments. The compound is highly toxic and can be difficult to handle safely. In addition, its mechanism of action is complex, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog. One area of interest is the development of analogs that are less toxic and easier to handle. Another area of interest is the use of this compound analog in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for more research on the mechanism of action of this compound analog, which could lead to the development of new cancer treatments.
Synthesemethoden
The synthesis of 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog involves multiple steps, which include the condensation of 3-chloro-2-buten-1-ol with phthalic anhydride to form 2-(3-chloro-2-buten-1-yl) phthalic anhydride. This intermediate is then converted to this compound analog by reacting it with a nucleophile such as ammonia or an amine. The final product is obtained after purification by chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer. The compound works by binding to the minor groove of DNA and causing damage to cancer cells. This damage leads to cell death and prevents the cancer cells from dividing and growing.
Eigenschaften
IUPAC Name |
2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(13)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-6H,7H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZOBPZDFLYZNS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C(=O)C2=CC=CC=C2C1=O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5003420.png)

![N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-thiophenecarboxamide)](/img/structure/B5003440.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5003446.png)
![N-{2-methoxy-4-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5003450.png)
amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003467.png)
![2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5003474.png)
![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003479.png)
![N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5003489.png)
![5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5003491.png)
![7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5003493.png)
![2-[(3-chlorobenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5003508.png)
![4-(4-bromophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5003516.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5003521.png)